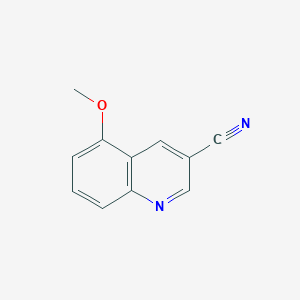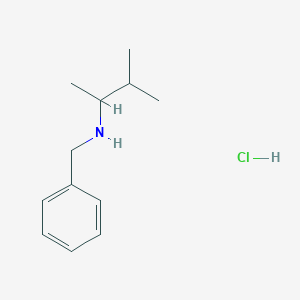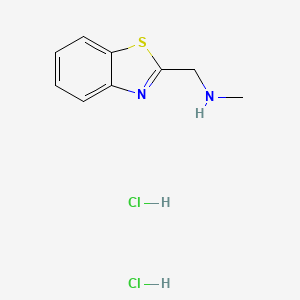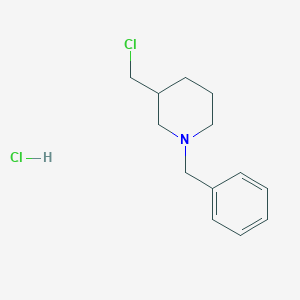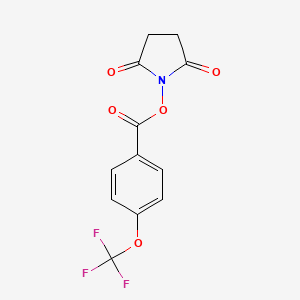
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethoxy)benzoate
Overview
Description
The compound “2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethoxy)benzoate” is a complex organic molecule. The name suggests that it contains a pyrrolidinone ring (a five-membered ring with one nitrogen atom and one ketone group), a benzoate group (derived from benzoic acid), and a trifluoromethoxy group (a methoxy group where three hydrogen atoms have been replaced by fluorine atoms) .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a pyrrolidinone ring attached to a benzoate group, with a trifluoromethoxy group attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : Reactions involving alkyl 4-aminobenzoates with maleic anhydride yield alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. Further conversion into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates is achieved through treatment with secondary amines (Kolyamshin, Danilov, & Kol’tsov, 2007).
Pharmaceutical Research
- Anticonvulsant Agents : A study synthesized a series of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives as potential hybrid anticonvulsant agents. These hybrids combined chemical fragments of known antiepileptic drugs (Kamiński et al., 2015).
Material Science and Engineering
- Electrochromic Device Applications : Novel derivatives of 2,5-dithienylpyrrole were synthesized to investigate the effects of chromophore substituents on the electrochemical and spectroelectrochemical properties of resulting polymers. These derivatives have applications in electrochromic devices (Yigit, Hacioglu, Güllü, & Toppare, 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins, modifying their function .
Mode of Action
It’s worth noting that similar compounds have been shown to modify proteins, such as antibodies . This modification can alter the function of the protein, potentially leading to therapeutic effects.
Pharmacokinetics
A structurally similar compound has been shown to have high metabolic stability on human liver microsomes . This suggests that the compound could have good bioavailability, although further studies are needed to confirm this.
Result of Action
Similar compounds have been shown to enhance the production of monoclonal antibodies in cell cultures . This suggests that the compound could have potential applications in biotechnology and medicine.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO5/c13-12(14,15)20-8-3-1-7(2-4-8)11(19)21-16-9(17)5-6-10(16)18/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYMLBSRTQJCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3115540.png)


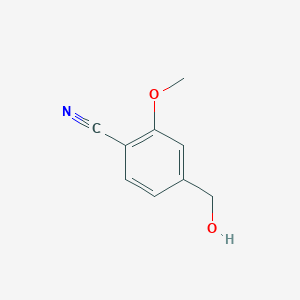
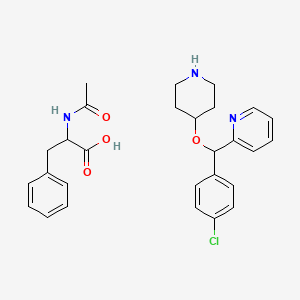
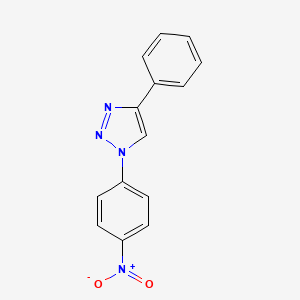
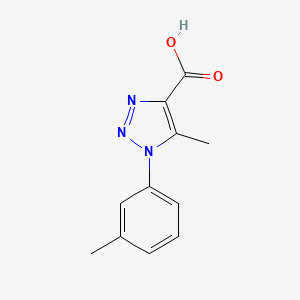

![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/structure/B3115600.png)
